molecular formula C20H49N2O9P B14464139 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt CAS No. 68480-03-5

3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt

Cat. No.: B14464139
CAS No.: 68480-03-5
M. Wt: 492.6 g/mol
InChI Key: OUMOFXVTNLHHRC-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ether linkages and a phosphate group, making it a versatile molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt typically involves the reaction of 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid and ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reacting 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid: This step introduces the phosphate group into the molecule.

    Neutralization with ammonium hydroxide: This step converts the dihydrogen phosphate into its diammonium salt form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphate group into different reduced forms.

    Substitution: The ether linkages in the molecule can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological membranes and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site for proteins and other biomolecules. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding pockets and interact with different targets.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar structure but lacks the phosphate group.

    3,6,9,12,15-Pentaoxaheptadecan-1-ol: Shorter chain length and different functional groups.

    3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Contains additional ether linkages and hydroxyl groups.

Uniqueness

What sets 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt apart from similar compounds is its unique combination of ether linkages and a phosphate group. This structure provides a balance of hydrophilic and hydrophobic properties, making it highly versatile in various applications.

Properties

CAS No.

68480-03-5

Molecular Formula

C20H49N2O9P

Molecular Weight

492.6 g/mol

IUPAC Name

azane;2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C20H43O9P.2H3N/c1-2-3-4-5-6-7-8-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-30(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);2*1H3

InChI Key

OUMOFXVTNLHHRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)(O)O.N.N

Origin of Product

United States

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